5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine
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Overview
Description
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine is a chemical compound with the molecular formula C8H12BrN5 It is a heterocyclic compound containing a pyrazine ring substituted with a bromine atom and a piperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth ofMycobacterium tuberculosis .
Biochemical Pathways
It is likely that the compound interferes with the metabolic processes ofMycobacterium tuberculosis, thereby inhibiting its growth .
Result of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis, suggesting that this compound may also have anti-tubercular effects .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Additionally, this compound can alter gene expression, leading to changes in cellular metabolism. For example, it may upregulate or downregulate specific genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding often involves interactions with amino acid residues within the enzyme’s active site. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may influence the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and utilization within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, or to the mitochondria, where it can influence energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine typically involves the reaction of 5-bromo-2-chloropyrazine with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the piperazine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(piperazin-1-yl)pyrazin-2-amine
- 5-Fluoro-3-(piperazin-1-yl)pyrazin-2-amine
- 5-Iodo-3-(piperazin-1-yl)pyrazin-2-amine
Uniqueness
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding properties and overall activity, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
5-bromo-3-piperazin-1-ylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN5/c9-6-5-12-7(10)8(13-6)14-3-1-11-2-4-14/h5,11H,1-4H2,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJBQCDGKLHYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CN=C2N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587501 |
Source
|
Record name | 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893611-67-1 |
Source
|
Record name | 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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